molecular formula C15H18N2O2S B3039061 3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole CAS No. 956393-76-3

3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole

Cat. No. B3039061
CAS RN: 956393-76-3
M. Wt: 290.4 g/mol
InChI Key: TVGBLIISQLGMJL-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of applications in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” were not found, there are general methods for synthesizing pyrazoles. For instance, one method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

Pyrazoles generally have a five-membered ring structure with two adjacent nitrogen atoms. The exact structure of “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” would depend on the positions and orientations of the cyclopropyl and mesitylsulfonyl groups .


Chemical Reactions Analysis

Pyrazoles are known to undergo various chemical reactions, including ring-expansion reactions resulting in various monocyclic and bicyclic heterocyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” would depend on its exact molecular structure. In general, pyrazoles are known for their stability and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazoles act as inhibitors of certain enzymes, while others may interact with various biological targets .

Safety and Hazards

The safety and hazards of “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” would depend on its exact structure and properties. Some general safety measures for handling pyrazoles include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

Future Directions

The future directions for research on “3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole” could include exploring its potential applications in medicinal chemistry, studying its reactivity and interactions with various biological targets, and developing more efficient synthesis methods .

properties

IUPAC Name

3-cyclopropyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-7-6-14(16-17)13-4-5-13/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGBLIISQLGMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180754
Record name 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(mesitylsulfonyl)-1H-pyrazole

CAS RN

956393-76-3
Record name 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956393-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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